Product packaging for Bicyclo[2.1.0]pent-2-ene(Cat. No.:CAS No. 5164-35-2)

Bicyclo[2.1.0]pent-2-ene

Cat. No.: B13764585
CAS No.: 5164-35-2
M. Wt: 66.10 g/mol
InChI Key: CGKPQMCLTLUAOW-UHFFFAOYSA-N
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Description

Bicyclo[2.1.0]pent-2-ene (: 5164-35-2) is a highly strained and synthetically valuable bicyclic hydrocarbon with the molecular formula C5H6 and a molecular weight of 66.10 g/mol . This compound serves as a fundamental scaffold in organic chemistry research, particularly valued for its unique reactivity derived from its strained ring system, which facilitates studies in reaction mechanisms, strain theory, and the synthesis of complex molecular architectures. The primary research application of this compound is as a key intermediate in photochemical studies and the preparation of other strained systems. It is classically synthesized via the photochemical ring-closure of cyclopentadiene in anhydrous tetrahydrofuran, a procedure documented in Organic Syntheses . This method yields a stable solution of the compound in tetrahydrofuran when stored at -78 °C. It is crucial to note that the pure, undiluted compound has been reported to pose an explosion risk, and it is extremely labile to acid catalysis, requiring stringent exclusion of water, hydroxylic solvents, and aprotic acids during handling . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound must consult the detailed safety procedures in the primary literature and wear appropriate personal protective equipment, including protection from ultraviolet light during its preparation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6 B13764585 Bicyclo[2.1.0]pent-2-ene CAS No. 5164-35-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5164-35-2

Molecular Formula

C5H6

Molecular Weight

66.10 g/mol

IUPAC Name

bicyclo[2.1.0]pent-2-ene

InChI

InChI=1S/C5H6/c1-2-5-3-4(1)5/h1-2,4-5H,3H2

InChI Key

CGKPQMCLTLUAOW-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C=C2

Origin of Product

United States

Historical Context and Early Investigations of Bicyclo 2.1.0 Pent 2 Ene

Initial Synthesis and Characterization Approaches

The first successful synthesis of bicyclo[2.1.0]pent-2-ene was a significant achievement, given the compound's inherent instability. Early methods centered on the photochemical ring-closure of 1,3-dienes, a common strategy for forming cyclobutene (B1205218) rings. orgsyn.org A notable procedure involved the irradiation of a cyclopentadiene (B3395910) solution in anhydrous tetrahydrofuran (B95107) at 0°C. orgsyn.org This process, however, yielded a solution of this compound contaminated with minor amounts of the highly labile tricyclo[2.1.0.0²,⁵]pentane, which proved difficult to separate. orgsyn.org

The characterization of this sensitive molecule required meticulous handling to prevent its rapid decomposition, which is catalyzed by acids, water, and hydroxylic solvents. orgsyn.org Gas chromatography was a key analytical tool for both analyzing and purifying the product solution. orgsyn.org Researchers found that storing the compound in anhydrous tetrahydrofuran at -78°C was essential for its indefinite stability. orgsyn.org It was also reported that a purified, undiluted sample of this compound could be explosive, highlighting the compound's high energy content. orgsyn.org

Table 1: Early Synthesis and Characterization of this compound
AspectDetailsReference
Synthetic MethodPhotochemical ring-closure of cyclopentadiene. orgsyn.org
SolventAnhydrous tetrahydrofuran, decalin, benzene, 1,4-dioxane, ethanol. orgsyn.org
Reaction Temperature0°C. orgsyn.org
Key ContaminantTricyclo[2.1.0.0²,⁵]pentane. orgsyn.org
Purification/AnalysisGas chromatography. orgsyn.org
StabilityStable indefinitely at -78°C in anhydrous tetrahydrofuran; sensitive to acid, water, and hydroxylic solvents. orgsyn.org
HazardPurified, undiluted samples have been reported to explode. orgsyn.org

Early Insights into Molecular Structure and Strain

The structure of this compound, often referred to as "housene," is characterized by the fusion of a cyclopropane (B1198618) and a cyclobutene ring. This arrangement results in significant ring strain, a topic of great interest in early theoretical and experimental studies. The strain energy of this compound has been computationally estimated to be approximately 68.3-69.5 kcal/mol. swarthmore.edu This high degree of strain is a direct consequence of the distorted bond angles imposed by the fused ring system, deviating significantly from ideal values. swarthmore.edu

Early computational work, including DFT and ab initio methods, was employed to investigate the molecule's geometry and the energetic barriers for its thermal reactions, such as the isomerization to cyclopentene (B43876). metu.edu.trrsc.org These studies provided a theoretical framework for understanding the compound's puzzling chemical behavior and the mechanistic debates surrounding its reactions. rsc.org The significant strain energy makes bicyclo[2.1.0]pentane and its derivatives valuable subjects for studying the effects of ring strain on molecular properties and reactivity. lookchem.com

Table 2: Calculated Strain Energies of Related Compounds
CompoundStrain Energy (kcal/mol)Reference
This compound68.3 - 69.5 swarthmore.edu
Bicyclo[2.1.0]pentane53.3 - 56.1 swarthmore.edu
Cyclopentene5.4 - 6.8 swarthmore.edu

Precursors to this compound Derivatives and Analogues

The exploration of bicyclo[2.1.0]pentene chemistry has been facilitated by the development of synthetic routes to its derivatives and analogues. A variety of substituted cyclopentadienes have served as precursors, leading to a range of this compound derivatives upon photolysis. orgsyn.org These include deuterated and isotopically labeled cyclopentadienes, as well as methylated and other substituted versions. orgsyn.org

Another significant class of precursors are azoalkanes, such as 2,3-diazabicyclo[2.2.1]hept-2-ene and its derivatives. lookchem.comthieme-connect.de Thermal or photochemical denitrogenation of these compounds provides a pathway to bicyclo[2.1.0]pentanes. lookchem.comthieme-connect.de For instance, the thermolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene yields bicyclo[2.1.0]pentane. thieme-connect.de

Furthermore, ring contraction strategies have been employed. For example, bicyclo[3.1.0]hexan-2-one can be converted to its 3-diazo derivative, which upon thermal ring contraction, yields various amides and esters of bicyclo[2.1.0]pentane-2-carboxylic acid. rsc.orgpsu.edu More complex derivatives have been synthesized through multi-step sequences, such as the intramolecular cyclization of substituted cyclopentane (B165970) carboxylates to form disubstituted housane derivatives. researchgate.net The photocycloaddition of cyclopropenes to electron-deficient olefins has also been utilized to construct the bicyclo[2.1.0]pentane framework. cdnsciencepub.comresearchgate.net

Table 3: Precursors for this compound Derivatives and Analogues
Precursor ClassSpecific ExamplesResulting Product ClassReference
Substituted CyclopentadienesCyclopentadiene-d₆, 5-methylcyclopentadiene, 5,5-dimethylcyclopentadieneSubstituted Bicyclo[2.1.0]pent-2-enes orgsyn.org
Azoalkanes2,3-Diazabicyclo[2.2.1]hept-2-eneBicyclo[2.1.0]pentanes lookchem.comthieme-connect.de
Bicyclic KetonesBicyclo[3.1.0]hexan-2-oneBicyclo[2.1.0]pentane-2-carboxylic acid derivatives rsc.orgpsu.edu
Cyclopropenes3,3-dimethyl-1,2-diphenylcyclopropeneSubstituted Bicyclo[2.1.0]pentanes cdnsciencepub.com

Synthetic Methodologies for Bicyclo 2.1.0 Pent 2 Ene and Its Derivatives

Photochemical Cyclization Strategies

Photochemistry provides powerful and direct routes to the bicyclo[2.1.0]pentane skeleton. These methods leverage light energy to induce ring-closure reactions that would be thermally unfavorable.

One of the most direct methods for preparing the parent bicyclo[2.1.0]pent-2-ene is the photochemical ring-closure of cyclopentadiene (B3395910). orgsyn.org This reaction is a classic example of an electrocyclic reaction, where a 1,3-diene undergoes photochemically induced disrotatory ring closure to form a cyclobutene (B1205218). The irradiation of a cyclopentadiene solution, typically in a solvent like anhydrous tetrahydrofuran (B95107) at low temperatures (e.g., 0°C) using a quartz immersion well, yields this compound. orgsyn.org The product is notably labile, particularly in the presence of acid, and requires careful handling to prevent rearrangement back to cyclopentadiene. orgsyn.orgorgsyn.org

This methodology has been extended to prepare a range of substituted this compound derivatives through the photolysis of correspondingly substituted cyclopentadienes. orgsyn.orgorgsyn.org

Table 1: this compound Derivatives from Photolysis of Substituted Cyclopentadienes

Starting Material Resulting Derivative Class
Cyclopentadiene-5-d, -d₆, and -1,5-¹³C₂ Isotopically Labeled Bicyclo[2.1.0]pent-2-enes
1-, 2-, and 5-Methylcyclopentadiene Methyl-substituted Bicyclo[2.1.0]pent-2-enes
5,5-Dimethylcyclopentadiene 5,5-Dimethylthis compound
2,3,5-Tri-tert-butylcyclopentadienone Substituted Bicyclo[2.1.0]pentenones

Data sourced from Organic Syntheses, Coll. Vol. 6, 226. orgsyn.org

The intermolecular [2+2] photocycloaddition of a cyclopropene (B1174273) with an olefin represents another key photochemical strategy for constructing the bicyclo[2.1.0]pentane framework. cdnsciencepub.comcdnsciencepub.com This reaction can be initiated either by direct irradiation of a charge-transfer complex formed between the reactants or through photosensitization involving triplet-triplet energy transfer. cdnsciencepub.comresearchgate.net

For example, the direct irradiation of a charge-transfer complex between 3,3-dimethyl-1,2-diphenylcyclopropene and an electron-deficient olefin like dimethyl fumarate (B1241708) results in the formation of a bicyclo[2.1.0]pentane derivative. cdnsciencepub.com The same products can often be obtained when the reaction is photosensitized. cdnsciencepub.comresearchgate.net The stereochemistry of the resulting adducts is a critical aspect of these reactions, and their structures are typically confirmed using NMR spectroscopy and Nuclear Overhauser effect studies. cdnsciencepub.comcdnsciencepub.com

Table 2: Examples of Bicyclo[2.1.0]pentane Synthesis via Photocycloaddition

Cyclopropene Olefin Initiation Method Resulting Adduct(s)
3,3-Dimethyl-1,2-diphenylcyclopropene Dimethyl fumarate Direct Irradiation & Triplet Sensitization Bicyclo[2.1.0]pentane derivative 6
1,2,3-Triphenylcyclopropene Maleic anhydride (B1165640) Direct Irradiation & Triplet Sensitization Bicyclo[2.1.0]pentane derivatives 12-15

Data sourced from Canadian Journal of Chemistry, 1977, 55, 393. cdnsciencepub.comresearchgate.net

While the [2π + 2σ] cycloaddition is a well-established reaction type, its application as a primary synthetic route to bicyclo[2.1.0]pentanes is less common than its use in reactions of highly strained bicyclic systems. This type of reaction is more frequently employed in the synthesis of other bicyclic frameworks, such as bicyclo[2.1.1]hexanes, starting from bicyclo[1.1.0]butanes (BCBs). nih.govnsf.gov In these cases, a sensitizer (B1316253) initiates the cleavage of the strained central σ-bond of the BCB, which then adds across a π-system of an alkene. nih.gov

The concept of energy transfer is, however, crucial in related syntheses of housane derivatives. In the [2+2] photocycloadditions mentioned previously (Section 2.1.2 and 2.3.1), a photocatalyst acting as a triplet-sensitizer is often used. researchgate.netacs.org The mechanism involves the sensitizer absorbing light and transferring its energy to the cyclopropene, promoting it to a triplet diradical state. This excited state is then reactive towards the olefin, leading to the formation of the bicyclo[2.1.0]pentane ring system. acs.org A pyridine-assisted boronyl radical catalysis approach has also been developed for the [2π + 2σ] cycloaddition of bicyclo[2.1.0]pentanes with alkenes to form bicyclo[2.2.1]heptanes, showcasing the reactivity of the bicyclo[2.1.0]pentane σ-bond. acs.org

Thermal Cyclization Pathways

Thermal methods can also be employed to generate the bicyclo[2.1.0]pentane core, often by the decomposition of larger ring systems containing functionalities that can be extruded as stable small molecules. A notable example is the thermolysis of azo compounds like 2,3-diazabicyclo[2.2.1]hept-2-ene. Upon heating, this molecule extrudes nitrogen gas (N₂) to form a diradical intermediate, which then collapses to yield bicyclo[2.1.0]pentane. thieme-connect.de This method provides a pathway to the saturated parent hydrocarbon. thieme-connect.de

Conversely, this compound itself is thermally labile. In the gas phase, it undergoes a unimolecular isomerization to form cyclopentadiene at relatively low temperatures (26–108°C). rsc.org This process represents the reverse of the photochemical synthesis and highlights the significant ring strain of the molecule. rsc.org Thermal isomerization to the related bicyclo[2.1.0]pent-1(4)-ene has also been reported. smolecule.com

Multi-Step Synthetic Sequences

Complex, highly functionalized bicyclo[2.1.0]pentane derivatives are often best accessed through multi-step synthetic sequences that allow for greater control over substitution and stereochemistry.

A powerful and modular two-step approach for the stereoselective synthesis of highly functionalized housanes has been developed. researchgate.netacs.orgresearchgate.net This sequence involves:

Cyclopropenation: A silver(I)- or gold(I)-catalyzed reaction between an alkyne and an aryldiazoacetate to form a substituted cyclopropene. acs.orgsmolecule.com This step proceeds through a metal-carbene intermediate. smolecule.com

Photocycloaddition: The resulting cyclopropene undergoes an intermolecular [2+2] photocycloaddition with an electron-deficient alkene. This step is typically sensitized by a commercially available photocatalyst under visible light (e.g., blue LED) irradiation at low temperatures. acs.orgresearchgate.net

This method is highly effective for creating substituted housanes with good regio- and diastereocontrol. acs.org Furthermore, if an enantioenriched cyclopropene is used in the second step, the reaction proceeds with enantioretention, allowing for the synthesis of chiral bicyclo[2.1.0]pentanes. acs.orgsmolecule.com

Table 3: Generalized Scheme for Housane Synthesis via Cyclopropenation/[2+2] Photocycloaddition

Step Reactant 1 Reactant 2 Catalyst / Conditions Intermediate / Product
1. Cyclopropenation Alkyne Aryldiazoacetate Silver(I) or Gold(I) catalyst Substituted Cyclopropene

Data sourced from Organic Letters and ResearchGate articles. researchgate.netacs.org

Ring-Contraction Approaches from Bicyclo[3.1.0]hexan-2-one

One established method for synthesizing substituted bicyclo[2.1.0]pentanes involves the ring contraction of bicyclo[3.1.0]hexan-2-one derivatives. This approach typically proceeds through a Wolff rearrangement of an α-diazoketone intermediate. rsc.orgwikipedia.org

The process begins with the conversion of bicyclo[3.1.0]hexan-2-one into its 3-diazo derivative. rsc.org Subsequent thermal decomposition of this diazo compound induces the loss of dinitrogen (N₂) and a 1,2-rearrangement, contracting the six-membered ring into a five-membered ring and forming a ketene (B1206846). This reactive ketene can then be trapped by various nucleophiles. For example, in the presence of alcohols or amines, the reaction yields a variety of esters or amides of bicyclo[2.1.0]pentane-2-carboxylic acid. rsc.org A notable feature of this method is the formation of both exo and endo stereoisomers. rsc.org

However, the choice of precursor is critical. While the α-diazoketone successfully undergoes ring contraction, studies by Freeman and Kuper on the decomposition of bicyclo[3.1.0]hexan-2-one tosylhydrazone did not yield the expected cyclobutene product (a key feature of the bicyclo[2.1.0]pentane system). Instead, the reaction resulted in fragmentation products, indicating that this alternative carbene precursor follows a different reaction pathway. soton.ac.uk

Table 1: Ring-Contraction Synthesis of Bicyclo[2.1.0]pentane Derivatives This table summarizes the transformation of bicyclo[3.1.0]hexan-2-one into various bicyclo[2.1.0]pentane derivatives.

Starting Material Key Intermediate Reaction Type Products
Bicyclo[3.1.0]hexan-2-one 3-Diazo-bicyclo[3.1.0]hexan-2-one Thermal Ring Contraction (Wolff Rearrangement) Amides and esters of bicyclo[2.1.0]pentane-2-carboxylic acid (exo- and endo-isomers) rsc.org

Annulation and Carbocyclic [M,N] Strategies

Annulation strategies, which involve the formation of a new ring onto a pre-existing structure, are powerful tools for constructing bicyclic systems. For bicyclo[2.1.0]pentanes, photocycloaddition reactions are particularly effective.

A highly successful two-step method involves a sequential [2+1] cyclopropenation followed by a [2+2] photocycloaddition. researchwithnj.comacs.org

[2+1] Cyclopropenation: The synthesis begins with a silver- or gold-catalyzed reaction between an alkyne and an aryldiazoacetate. This step efficiently generates a substituted cyclopropene. acs.orgresearchgate.net

[2+2] Photocycloaddition: The resulting cyclopropene then undergoes an intermolecular [2+2] photocycloaddition with an electron-deficient alkene. This reaction is typically promoted by a triplet-sensitizer photocatalyst and blue LED irradiation, which excites the cyclopropene to a triplet diradical state. acs.orgchemistryviews.org This intermediate reacts with the alkene to form a 1,4-diradical, which then closes to form the final bicyclo[2.1.0]pentane product. acs.org

This modular approach allows for the creation of highly functionalized housanes by varying the alkyne, aryldiazoacetate, and alkene components. acs.org

Table 2: Annulation Strategy via Sequential Cycloadditions This table outlines the key steps in the [2+1] and [2+2] annulation methodology.

Step Reaction Type Reactants Product
1 Silver- or Gold-Catalyzed Cyclopropenation Alkyne + Aryldiazoacetate Substituted Cyclopropene acs.orgchemistryviews.org
2 [2+2] Photocycloaddition Substituted Cyclopropene + Electron-Deficient Alkene Highly Functionalized Bicyclo[2.1.0]pentane acs.org

Stereoselective Synthesis of Bicyclo[2.1.0]pentane Scaffolds

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For bicyclo[2.1.0]pentanes, methods have been developed that afford high levels of stereocontrol, enabling the synthesis of specific diastereomers and the preservation of enantiomeric purity from chiral starting materials. researchgate.netacs.org

Diastereoselectivity in Cycloaddition Reactions

The [2+2] photocycloaddition of cyclopropenes and alkenes demonstrates a high degree of diastereoselectivity. researchgate.net The spatial arrangement of the substituents in the product is not random, with one diastereomer often forming in strong preference over others. This selectivity is influenced by reaction conditions, particularly temperature. For instance, in one reported reaction, lowering the temperature from 35 °C to -40 °C significantly improved the diastereomeric ratio of the major product. acs.org

Another approach to achieving diastereoselectivity is through the intramolecular cyclization of carefully designed precursors. A method relying on the cyclization of trisubstituted cyclopentane (B165970) carboxylates, mediated by lithium bis(trimethylsilyl)amide (LiHMDS), allows for the preparation of both cis- and trans-1,3-disubstituted bicyclo[2.1.0]pentane-1-carboxylic acids in a diastereoselective manner. researchgate.netacs.org

Enantioretention in Chiral Precursor Transformations

A significant challenge in stereoselective synthesis is the transfer of chirality from a starting material to a product. Current strategies for the enantioselective synthesis of bicyclo[2.1.0]pentanes utilize chiral, enantioenriched cyclopropenes as precursors. smolecule.com

When these chiral cyclopropenes undergo the [2+2] photocycloaddition reaction, the transformation proceeds with complete enantioretention. researchwithnj.comacs.orgsmolecule.com This means that the enantiomeric purity of the starting cyclopropene is fully transferred to the bicyclo[2.1.0]pentane product. Mechanistic studies have verified that this high fidelity is due to the reaction pathway avoiding any intermediates that would scramble the stereochemical information. acs.org The 1,4-diradical formed after the initial bond formation proceeds directly to the ring-closing step without any cyclopropane (B1198618) ring-opening events, thus preserving the original stereocenter's configuration. acs.org This makes the sequential cyclopropenation/photocycloaddition a powerful method for producing enantioenriched, highly substituted housane scaffolds. chemistryviews.org

Reaction Mechanisms and Reactivity of Bicyclo 2.1.0 Pent 2 Ene

Isomerization Reactions

Bicyclo[2.1.0]pent-2-ene, a highly strained molecule, undergoes several notable isomerization reactions, which have been the subject of both experimental and theoretical investigations. These rearrangements are driven by the release of strain energy and are governed by the principles of orbital symmetry and reaction dynamics.

The gas-phase thermal isomerization of this compound to its more stable valence isomer, cyclopentadiene (B3395910), is a well-documented unimolecular process. rsc.org This reaction has been observed to proceed cleanly, yielding only cyclopentadiene. rsc.org Studies conducted spectrophotometrically over a temperature range of 26.0°C to 108.4°C have determined the kinetics of this first-order reaction. rsc.orgrsc.org The rate constants conform to the Arrhenius equation, providing insight into the activation energy and pre-exponential factor for the transformation. rsc.orgrsc.orgscispace.com These kinetic parameters are consistent with a transition state model that can be described as a biradical. rsc.orgscispace.com

Table 1: Kinetic Parameters for the Thermal Isomerization of this compound to Cyclopentadiene

Parameter Value Unit
Temperature Range 26.0–108.4 °C
log(A) 14.21 ± 0.20 sec⁻¹
Activation Energy (Ea) 26.88 ± 0.32 kcal/mol

This data represents the high-pressure results from gas-phase studies. rsc.orgrsc.orgscispace.com

The thermal isomerization of this compound (bcp) to cyclopentadiene (cp) has been extensively investigated using computational methods. acs.orgege.edu.tracs.org Theoretical studies employing Density Functional Theory (DFT), Complete Active Space Self-Consistent Field (CASSCF), and high-level ab initio methods like coupled-cluster (CR-CCSD(T)) have provided detailed insights into the reaction mechanism. acs.orgege.edu.tr These calculations confirm that the isomerization is a concerted process that proceeds through a transition state with significant biradical character. acs.orgege.edu.tr

The activation enthalpy for the rearrangement of bcp to cp was calculated to be 25.5 kcal/mol using the CR-CCSD(T) method, which shows excellent agreement with experimental values. acs.orgege.edu.tr Notably, the UB3LYP functional also performed well in predicting the activation energy, despite the high spin contamination present in the singlet biradicaloid transition state. acs.orgege.edu.tr

Beyond the ring-opening isomerization to cyclopentadiene, this compound systems can undergo a "walk" rearrangement. researchgate.netresearchgate.netcapes.gov.brau.dk This process involves the migration of the cyclopropane (B1198618) bridge around the cyclopentene (B43876) ring. For certain substituted derivatives, such as when X = Me and Y = CO2Me, this thermal "walk" rearrangement has been observed to occur at temperatures as low as 0°C. researchgate.netresearchgate.net In the case of bicyclo[2.1.0]pent-5-yl methyl ketones, a stereomutation from the endo to the exo isomer follows a ring-flip pathway, which involves the cleavage and re-formation of the central bond, leading to an inversion of configuration at the angular carbon atoms. researchgate.net

Computational studies have also explored the relationship between this compound, cyclopentadiene, and the even more strained isomer, tricyclo[2.1.0.0²⁵]pentane (tcp). acs.orgege.edu.trosti.govnih.govacs.org The thermal isomerization of tricyclopentane to cyclopentadiene has been investigated alongside the bcp to cp conversion. acs.orgege.edu.tr This process is also concerted and involves a transition state with high biradical character. acs.orgege.edu.tr The calculated reaction enthalpy for the conversion of tcp to cp is -63.7 kcal/mol, indicating a highly exothermic process. acs.orgege.edu.tr The predicted activation enthalpy for this isomerization is 48.3 kcal/mol, although there is some uncertainty due to the transition state being nearly degenerate with the triplet state. acs.orgege.edu.tr

Table 2: Calculated Enthalpies for Isomerization to Cyclopentadiene

Reactant Product Method ΔH_activation (kcal/mol) ΔH_reaction (kcal/mol)
This compound Cyclopentadiene CR-CCSD(T) 25.5 -
Tricyclo[2.1.0.0²⁵]pentane Cyclopentadiene - 48.3 -63.7

Computational data from DFT, CASSCF, and coupled-cluster studies. acs.orgege.edu.tr

Electrocyclic Reactions

The electrocyclic ring-opening of the four-membered ring in this compound is a key aspect of its reactivity, governed by orbital symmetry rules.

According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a cyclobutene (B1205218) ring is a conrotatory process. However, computational studies predict a deviation from this rule for this compound. researchgate.netresearchgate.net Due to the high strain imposed by the fused three-membered ring, the rearrangement is predicted to follow an "anti-Woodward-Hoffmann" disrotatory pathway. researchgate.netresearchgate.net This mechanistic change is favored for the highly strained cis-bicyclo[2.1.0]pent-2-ene. researchgate.netresearchgate.net In contrast, for less strained systems like cis-bicyclo[4.2.0]oct-7-ene, the reaction proceeds through the expected conrotatory pathway. researchgate.netchemrxiv.org The disrotatory process is also observed in the photochemical ring closure of cyclopentadiene to form this compound. nih.gov Analysis of the potential energy surface suggests that while a conrotatory path may be possible, the disrotatory pathway is the lower energy route for this specific strained molecule. chemrxiv.org

Photoinduced Ring-Closing Reactions

The formation of this compound and its derivatives often involves photoinduced ring-closing reactions of cyclopentadiene precursors. orgsyn.org The photochemical reaction of cyclopentadiene (CP) can lead to the formation of bicyclo[2.1.0]pentene (BP). osti.gov Time-resolved pump-probe X-ray scattering studies have provided direct structural evidence that optical excitation of cyclopentadiene at 243 nm leads directly to the formation of the strained bicyclo[2.1.0]pentene. osti.govnih.govresearchgate.net This bicyclic compound then decays back to a vibrationally hot cyclopentadiene via a thermal back-reaction. osti.govnih.govresearchgate.net

Upon excitation to the 1B2 electronic state, cyclopentadiene is proposed to undergo internal conversion to the 2A1 state, followed by an electrocyclic ring closure to form bicyclo[2.1.0]pentene. osti.govnih.govacs.org Computational studies suggest that this process involves bypassing the S2/S1 conical intersection, leading to the formation of BP through an S1/S0 conical intersection. nih.gov The entire process, from initial excitation to the formation of the bicyclic product and its subsequent return to the ground state, occurs on an ultrafast timescale. osti.govnih.govacs.org

Derivatives of this compound have also been synthesized through the photolysis of various substituted cyclopentadienes, including deuterated and methylated analogs. orgsyn.org Furthermore, substituted thiophenes can be photochemically converted to 5-thia derivatives of bicyclopentene. orgsyn.orgrsc.org For instance, cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes have been identified as intermediates in the phototransposition of cyanothiophens. rsc.org One such derivative, 2-cyano-3-methyl-5-thiathis compound, has been isolated and its photochemical and thermal rearrangements have been studied. rsc.org

Orbital Symmetry Considerations and Woodward-Hoffmann Rules

The principles of orbital symmetry, particularly the Woodward-Hoffmann rules, are fundamental to understanding the pericyclic reactions of this compound and its precursors. wikipedia.org These rules predict the stereochemical outcome and feasibility of concerted reactions based on the symmetry of the molecular orbitals involved. wikipedia.orgcore.ac.uk

The photochemical ring-closure of cyclopentadiene to form bicyclo[2.1.0]pentene is an electrocyclic reaction that proceeds through a disrotatory pathway, which is in accordance with the Woodward-Hoffmann rules for a photochemically allowed process. acs.org Conversely, the thermal ring-opening of this compound to cyclopentadiene is also governed by these rules.

A fascinating aspect of bicyclo[2.1.0]pentene chemistry is the "walk" rearrangement, a type of sigmatropic shift where a divalent group migrates around the ring. core.ac.uk For a (1,3) sigmatropic shift, the Woodward-Hoffmann rules predict that a suprafacial process occurs with inversion of configuration at the migrating center. core.ac.uk Experimental studies on derivatives of the bicyclopentene system have confirmed that this walk rearrangement is highly stereospecific and proceeds with the predicted inversion, highlighting the predictive power of orbital symmetry rules. core.ac.uk

Cycloaddition Reactions

This compound and its derivatives are known to participate in a variety of cycloaddition reactions, driven by the significant ring strain of the molecule. ontosight.ai

This compound and its analogs can act as dienophiles in Diels-Alder reactions. ontosight.ai For example, cyano-substituted and tetrakis(trifluoromethyl)-substituted 5-thiabicyclo[2.1.0]pent-2-enes undergo Diels-Alder reactions with various dienes such as furan (B31954), 2,5-diphenyl-3,4-benzofuran, butadiene, and cyclopentadiene. rsc.orgresearchgate.netrsc.org The reactivity in these [4+2] cycloadditions is influenced by substituents on the diene. rsc.org For instance, methyl groups at the 2- and/or 3-positions of butadiene accelerated the reaction, while substitution at the 1 or 4-positions slowed it down. rsc.org

The strained double bond of this compound and its derivatives makes them suitable partners for [2+2] cycloaddition reactions with various unsaturated systems. The synthesis of highly functionalized bicyclo[2.1.0]pentanes (housanes) can be achieved through a sequential [2+1] cyclopropenation and a subsequent intermolecular [2+2] photocycloaddition. acs.orgnih.govresearchgate.net This method has been used to react cyclopropenes with electron-deficient alkenes. acs.orgnih.govresearchgate.net For instance, a mesityl-substituted cyclotrigermene undergoes a [2+2] cycloaddition with phenylacetylene (B144264) to yield a trigerma-bicyclo[2.1.0]pent-2-ene derivative. capes.gov.br

Photoinduced [2+2] cycloadditions provide a powerful route to bicyclo[2.1.0]pentane systems, often proceeding through diradical intermediates. acs.org The direct irradiation of charge-transfer complexes between cyclopropenes and electron-deficient olefins, such as dimethyl fumarate (B1241708) and maleic anhydride (B1165640), leads to the formation of bicyclo[2.1.0]pentane derivatives. cdnsciencepub.com These reactions can also be photosensitized via triplet-triplet energy transfer. cdnsciencepub.com

The proposed mechanism for these photocycloadditions involves the formation of a 1,2-triplet diradical from the cyclopropene (B1174273) upon sensitization. acs.org This diradical then adds to the alkene to form a 1,4-triplet diradical, which, after intersystem crossing to a singlet state, closes to form the bicyclo[2.1.0]pentane ring. acs.org The stereochemistry of the final product is often determined by the stability of the diradical intermediate. researchgate.net

Reactant 1Reactant 2ProductReaction Type
Cyclopentadiene-This compoundPhotoinduced Ring-Closing
2-Cyano-3-methyl-5-thiathis compoundFuranDiels-Alder AdductDiels-Alder
1,2,3,4-Tetrakis(trifluoromethyl)-5-thiathis compoundButadieneDiels-Alder AdductDiels-Alder
Cyclopropene derivativeElectron-deficient alkeneBicyclo[2.1.0]pentane derivative[2+2] Photocycloaddition
3,3-Dimethyl-1,2-diphenylcyclopropeneDimethyl fumarateBicyclo[2.1.0]pentane derivativePhotoinduced [2+2] Cycloaddition

Radical Chemistry of this compound Systems

The radical chemistry of bicyclo[2.1.0]pentane, the saturated analog of the title compound, provides insight into the behavior of the strained ring system. Photochemical reactions of bicyclo[2.1.0]pentane with radical sources like bromine, bromotrichloromethane, and t-butyl hypochlorite (B82951) have been investigated. rsc.org Radicals such as trichloromethyl and t-butoxyl abstract hydrogen from the cyclobutane (B1203170) ring. rsc.org

A key feature of the resulting bicyclopentyl (B158630) radical is its rapid rearrangement through the fission of the central C1-C4 bond, which is common to both rings, to form the more stable cyclopent-3-enyl radical. rsc.org Direct detection of the initial bicyclopentyl radical has not been successful, suggesting it is a very transient intermediate. rsc.org In the case of reactions with bromine and chlorine atoms, a major pathway involves an SH2 attack at the bridgehead carbons, leading to the formation of 3-halogenocyclopentyl radicals. rsc.org The ring-opening of the bicyclo[2.1.0]pent-2-yl radical is a fast process and serves as a "radical clock" for calibrating the rates of other fast radical reactions. chinesechemsoc.org

Ring Opening of Bicyclo[2.1.0]pent-2-yl Radicals

The bicyclo[2.1.0]pent-2-yl radical is a key intermediate that undergoes facile ring opening, a property that has led to its use as an ultrafast "radical clock" for calibrating the rates of other chemical reactions. acs.orgcsbsju.educanada.ca The ring-opening reaction involves the cleavage of the central C1-C4 bond to form the more stable cyclopent-3-enyl radical. researchgate.net

The rate of this ring-opening has been a subject of detailed kinetic studies. acs.orgcanada.ca Trapping experiments with hydrogen atom donors like thiols (t-BuSH, PhSH) and phenylselenol (PhSeH) have been used to measure the relative rate constants for the radical's ring opening versus its trapping (kr/kH) across a range of temperatures (-78 to 50°C). researchgate.net To determine the absolute rate constant for the ring opening (kr), the rates of hydrogen abstraction (kH) were estimated using Marcus theory. researchgate.net

A notable feature of the bicyclo[2.1.0]pent-2-yl radical is the stereochemistry of its reactions. Trapping studies with deuterated thiols (ArSD) show highly stereoselective hydrogen atom transfer, predominantly forming the endo-bicyclo[2.1.0]pentane-2-d product. researchgate.net This stereoselectivity is attributed to a stereoelectronic effect where the C1-C4 bond interacts with the endo-C2-X bond, weakening it and favoring reactions from the endo face. researchgate.net This effect is also observed in the decarboxylation of related carboxy radicals, where the endo-isomer decarboxylates faster than the exo-isomer at -78°C. researchgate.net

Thermal Equilibration and Ring-Flipping Processes of Substituted Bicyclo[2.1.0]pentanes

Substituted bicyclo[2.1.0]pentanes undergo thermal isomerizations, including a "ring-flipping" process that leads to the equilibration of stereoisomers. acs.orgcdnsciencepub.com This process involves the cleavage of the central C1-C4 bond to form a diradical intermediate, followed by a rotation or "flip" of the C5-methylene bridge and subsequent re-closure of the bond. psu.edu

The kinetics of this thermal equilibration have been investigated for several substituted derivatives. acs.org For instance, the isomerization between exo- and endo-5-carbethoxybicyclo[2.1.0]pentane (IIa and IIb) and between the corresponding 1-methyl derivatives (IIIa and IIIb) was studied in the temperature range of 140-160°C. acs.org The presence of substituents significantly influences the rate of this process.

Key Findings from Thermal Equilibration Studies:

Substituent Effects: Substituents at the C5 position accelerate the equilibration reaction by factors of 3 to 16 compared to the parent compound. acs.orgresearchgate.net

Bridgehead Substitution: A methyl group at the bridgehead position (C1) further increases the rate by factors of 8 to 15 compared to the unsubstituted bridgehead analogue. acs.org

Activation Parameters: The activation parameters (enthalpy and entropy of activation) have been determined for these processes, providing insight into the transition state of the ring-flipping mechanism. acs.org

Below is a table summarizing the kinetic data for the thermal equilibration of substituted bicyclo[2.1.0]pentanes.

Compound PairTemperature (°C)Rate Constant (k, s⁻¹)Activation Enthalpy (ΔH‡, kcal/mol)Activation Entropy (ΔS‡, eu)
IIa → IIb140.41.53 x 10⁻⁵34.1 ± 1.12.8 ± 2.6
IIb → IIa140.41.39 x 10⁻⁵
IIIa → IIIb140.41.25 x 10⁻⁴31.5 ± 0.41.5 ± 0.9
IIIb → IIIa140.41.83 x 10⁻⁴

Data derived from the thermal isomerization of 5-carbethoxybicyclo[2.1.0]pentane (II) and 1-methyl-5-carbethoxybicyclo[2.1.0]pentane (III). acs.org

Studies of Strained Ring Cleavage and Reorganization

The high ring strain of bicyclo[2.1.0]pentane (estimated at 53.4 kcal/mol) is the driving force for its thermal reorganization into more stable isomers like cyclopentene and 1,4-pentadiene. electronicsandbooks.com Computational studies have provided a deep understanding of the mechanisms governing these transformations. electronicsandbooks.com

The isomerization to cyclopentene, which involves a 1,2-hydrogen shift, has a calculated activation barrier that is significantly higher than that for the exo-endo ring-flipping interconversion. electronicsandbooks.com This is consistent with experimental findings. electronicsandbooks.com

Another thermal pathway is the cleavage into 1,4-pentadiene. This reaction is believed to proceed with a formal σ2s + σ2a stereochemistry. electronicsandbooks.com The reactivity of bicyclo[2.1.0]pentane is not solely dictated by the magnitude of strain release. acs.org Delocalization effects in the transition state also play a crucial role. acs.org For example, in comparing the reactivity of bicyclo[1.1.0]butane and bicyclo[2.1.0]pentane towards nucleophilic or radical addition, the smaller bicyclobutane can be more reactive. acs.org This is because the greater delocalization energy in the transition state for the ring opening of the bicyclo[1.1.0] system can offset the smaller strain release energy compared to bicyclo[2.1.0]pentane. acs.org This interplay between strain release and electronic delocalization provides a more nuanced model for predicting the reactivity of strained ring systems. acs.org

Computational and Theoretical Investigations of Bicyclo 2.1.0 Pent 2 Ene

Quantum Chemical Calculations

A variety of quantum chemical methods have been employed to investigate bicyclo[2.1.0]pent-2-ene, ranging from Density Functional Theory (DFT) to high-level ab initio calculations. These methods have been crucial in understanding the complex potential energy surfaces governing its isomerizations and reactions.

Density Functional Theory (DFT) has been a valuable tool for studying the structures and energetics of this compound and its isomerization pathways. acs.org Functionals such as B3LYP have been shown to provide excellent predictions for reaction enthalpies. acs.orgacs.orgege.edu.tr For instance, the UB3LYP functional has performed well in characterizing the transition state of the rearrangement of this compound to cyclopentadiene (B3395910), despite the high spin contamination present in the singlet biradicaloid transition state. acs.orgacs.org DFT calculations, in combination with other methods, have been used to investigate the thermal isomerizations of this compound to cyclopenta-1,3-diene. acs.orgacs.org These studies have highlighted the concerted nature of these processes. acs.orgege.edu.tr

Due to the significant multireference character of the transition states involved in the reactions of this compound, single-reference methods are often inadequate. acs.org Consequently, multireference ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory based on the CASSCF wavefunction (CASPT2) are frequently employed. acs.orgnih.govacs.orgacs.org These methods are better suited to describe the electronic structure of species with significant biradical character. acs.org

Completely Renormalized Coupled-Cluster with Singles, Doubles, and non-iterative Triples (CR-CCSD(T)) has also been used to provide highly accurate energy predictions. acs.orgacs.org For example, the CR-CCSD(T) method predicted an activation enthalpy of 25.5 kcal/mol for the rearrangement of this compound into cyclopentadiene, which is in good agreement with experimental values. acs.orgacs.org CASSCF and CASPT2 calculations have been instrumental in studying various rearrangements, including the Cope rearrangement of substituted this compound derivatives. nih.govacs.orgacs.org

Molecular orbital analysis has been crucial in understanding the "anti-Woodward-Hoffmann" behavior observed in the ring-opening of this compound. nih.gov The thermal isomerization to cyclopentadiene proceeds via a disrotatory pathway, which is formally forbidden by the Woodward-Hoffmann rules. acs.orgnih.gov Computational studies have shown that this pathway is favored due to the high strain of the bicyclic system. nih.gov The analysis of the molecular orbitals along the reaction coordinate helps to rationalize this preference and the nature of the electronic rearrangements that occur during the reaction.

Energetics and Transition State Characterization

A key focus of computational studies on this compound has been the characterization of the energetics of its reactions and the nature of the transition states involved.

Computational methods have been used to calculate the activation and reaction enthalpies for the isomerization of this compound to cyclopentadiene. The CR-CCSD(T) method, for example, has provided an activation enthalpy value that aligns well with experimental data. acs.orgacs.org The experimental reaction enthalpy for the conversion to cyclopentadiene is known to be approximately -47.8 kcal/mol at 25 °C. acs.org Coupled-cluster and B3LYP methods have demonstrated excellent performance in predicting these reaction enthalpies. acs.orgacs.orgege.edu.tr

Calculated Activation and Reaction Enthalpies (kcal/mol) for the Rearrangement of this compound to Cyclopentadiene at 298 K
MethodActivation Enthalpy (ΔH‡)Reaction Enthalpy (ΔHrxn)Reference
CR-CCSD(T)25.5- acs.orgacs.org
Experiment--47.8 ± 0.5 acs.org

A defining feature of the transition states in the thermal reactions of this compound is their significant biradical character. acs.orgbris.ac.uk The transition structure in the ring-opening process possesses a high degree of multireference character. acs.org This biradical nature has been a considerable challenge for theoretical methods. bris.ac.uk

The degree of biradical character can be qualitatively assessed using measures such as the singlet-triplet energy gap or the expectation value of the total spin operator, , from spin-unrestricted calculations.[²>2] As the singlet-triplet gap decreases and the value from UHF or UDFT calculations increases, the biradical character becomes more pronounced.[²>2] The transition state for the isomerization to cyclopentadiene exhibits strong biradical character, with one unpaired electron on the CH₂ fragment and the other delocalized within the allyl unit of the C₄ ring. bris.ac.uk

Mechanistic Elucidation through Computational Modeling

Computational modeling has been instrumental in elucidating the mechanisms of reactions involving this compound. The thermal unimolecular isomerization to cyclopentadiene is a key reaction that has been scrutinized using a variety of computational approaches. The mechanism of this ring-opening has attracted considerable attention due to its computationally non-trivial nature. nih.govacs.org

Ab initio molecular dynamics (AIMD) simulations have been employed to model the ring-opening process. For instance, one study utilized nearly two thousand AIMD trajectories at high temperatures (1000–2000 K) with the BS-UO3LYP/3-21G level of theory to model a reduced system. nih.govacs.org Due to the biradical nature of the transition state, broken-symmetry unrestricted DFT calculations are often necessary to accurately describe the electronic structure and energetics of the reaction pathway. acs.org

The modeling scheme for such reactions often involves identifying the transition state and then simulating the trajectory of the system as it descends the PES. nih.gov A "0 K pushed trajectory," which starts with minimal energy in the imaginary, reaction-driving mode, can provide insights that are comparable to more computationally expensive ensembles sampled at experimental temperatures. nih.gov However, projections onto normal modes at the beginning of an AIMD trajectory starting from the transition state geometry can sometimes overestimate the potential energy, which highlights a potential pitfall in this approach. nih.govacs.org

Computational studies have also explored the interplay of orbital symmetry and nonstatistical dynamics in the thermal rearrangements of bicyclo[n.1.0]polyenes, including this compound. nih.gov These studies have concluded that the ring-walk rearrangements of this compound are pericyclic reactions that occur with a strong preference for the inversion of configuration at the migrating carbon atom. nih.gov

Stereoelectronic Effects and Hyperconjugation

Stereoelectronic effects, particularly hyperconjugation, play a crucial role in determining the structure, stability, and reactivity of this compound and its derivatives. Hyperconjugation involves the interaction of a filled donor orbital with an adjacent empty acceptor orbital, leading to molecular stabilization. beilstein-journals.org While direct computational studies on the hyperconjugation of this compound are not extensively detailed in the provided search results, valuable insights can be drawn from computational analyses of the closely related bicyclo[2.1.0]pentane radical cations.

A study on bicyclo[2.1.0]pentane radical cations using density functional theory (PBE0/6-311G**) demonstrated the significant role of hyperconjugation in their 1,2-shift rearrangement reactivity. nih.gov In these systems, the endo β-hydrogen on the methylene (B1212753) bridge exhibits the largest hyperconjugative interaction. nih.gov This stereoelectronic preference selectively weakens the endo C-H bond, thereby facilitating the sigmatropic migration of the endo substituent to the bridgehead carbon. nih.gov This finding underscores the importance of orbital alignment in dictating reaction pathways.

Investigation of Nonstatistical Dynamics

The study of this compound has provided fertile ground for the investigation of nonstatistical reaction dynamics, where the energy distribution within the molecule does not follow statistical assumptions. Nonstatistical effects often arise when intramolecular vibrational energy redistribution (IVR) occurs on a timescale comparable to or slower than the reaction itself. acs.org

Computational studies, particularly those employing quasi-classical ab initio molecular dynamics, have been pivotal in exploring these phenomena in the context of this compound's thermal rearrangements. acs.org One notable example is the ring-walk rearrangement, which has been shown to be a pericyclic reaction with a strong preference for inversion of configuration at the migrating carbon. nih.gov

The stereoselectivity observed in some rearrangements of related bicyclic systems has been attributed to dynamic origins rather than being a consequence of a pericyclic process. nih.gov This suggests that the trajectory of the molecule on the potential energy surface, immediately following the transition state, can dictate the reaction outcome in a way that is not predicted by statistical theories.

A modeling strategy that combines chemical activation estimates with a vibrational relaxation model has been proposed to better understand and predict nonstatistical reactivity effects. nih.govacs.org This approach focuses on the complex dynamics of the reacting molecule, where the timescales of vibrational relaxation and reaction dynamics overlap. nih.govacs.org Such models aim to map out the energy transfer pathways between different vibrational modes, providing a more nuanced understanding of how energy localization can influence reaction pathways and product distributions. nih.gov

Advanced Computational Techniques (e.g., Ultrafast X-ray Scattering for Dynamics)

The study of the ultrafast dynamics of this compound has been significantly advanced by the application of sophisticated experimental and computational techniques, most notably time-resolved pump-probe X-ray scattering. This method allows for the direct observation of molecular structural changes on femtosecond timescales. nih.gov

In these experiments, an optical UV pump pulse excites a precursor molecule, such as cyclopentadiene, initiating a chemical reaction. A hard X-ray probe pulse then scatters off the evolving molecules, and the resulting diffraction patterns are recorded as a function of the time delay between the pump and probe pulses. nih.govresearchgate.net By analyzing these time-dependent scattering signals, the transient structures of intermediates and products, such as this compound, can be identified and their kinetics determined. nih.govacs.org

Ultrafast X-ray scattering studies on the photoexcitation of cyclopentadiene at 243 nm have provided the first direct structural evidence for the formation of this compound. nih.govox.ac.ukunl.edu These experiments have shown that the bicyclic compound is formed on an ultrafast timescale and is the dominant product of the electrocyclic reaction, with a yield of approximately 83%. nih.gov The subsequent decay of this compound via a thermal back-reaction to a vibrationally hot cyclopentadiene molecule has also been observed, with a time constant of 21 ± 3 ps. nih.govresearchgate.netox.ac.ukunl.edu

The interpretation of the experimental scattering data is heavily reliant on computational modeling. Theoretical scattering patterns for the various species involved in the reaction are simulated and compared to the experimental data. nih.gov For instance, surface-hopping trajectories with high-level electronic structure theories like XMS(3)-CASPT2(4,4)/cc-pVDZ have been used to model the vibrationally hot structures of this compound and cyclopentadiene. nih.gov This synergy between advanced experimental techniques and high-level computational modeling is crucial for the detailed elucidation of the complex reaction dynamics of this compound.

Table 2: Kinetic Data for the Formation and Decay of this compound from Photoexcited Cyclopentadiene

ProcessTime ConstantYieldReference
Formation of this compoundUltrafast~83% nih.gov
Thermal Decay of this compound21 ± 3 ps- nih.govresearchgate.netox.ac.ukunl.edu

Advanced Spectroscopic Characterization in Research of Bicyclo 2.1.0 Pent 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment and stereochemical analysis of bicyclo[2.1.0]pentane derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the spatial arrangement of substituents within the molecule.

In the study of bicyclo[2.1.0]pentane derivatives formed from the photocycloaddition of cyclopropenes with electron-deficient olefins, ¹H and ¹³C NMR spectra are crucial for establishing the structure of the resulting cycloadducts. cdnsciencepub.com For instance, the interpretation of these spectra, often supplemented by Nuclear Overhauser Effect (NOE) studies, allows for the unambiguous assignment of the stereochemistry of the newly formed bicyclic system. cdnsciencepub.com NOE experiments are particularly powerful in this context, as they can reveal through-space proximities between protons, thereby defining their relative orientation in the folded bicyclo[2.1.0]pentane framework. cdnsciencepub.com

Detailed analysis of coupling constants in ¹H NMR spectra can further delineate the dihedral angles between adjacent protons, offering precise information about the puckering of the rings and the orientation of substituents. Similarly, the chemical shifts in ¹³C NMR are sensitive to the steric and electronic environment of each carbon atom, providing confirmatory evidence for the proposed structure. acs.org The multiplicity of carbon signals, determined through techniques like Heteronuclear Single Quantum Coherence (HSQC), is also instrumental in assigning the carbon framework. acs.org

The following table provides a representative example of NMR data that could be expected for a substituted bicyclo[2.1.0]pentane derivative, illustrating the type of information obtained from such analyses.

ProtonRepresentative ¹H NMR DataCarbonRepresentative ¹³C NMR Data
Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-16.27d3.9
H-25.96t9.8
H-35.68t9.8
H-45.17dd10.0, 4.0
H-52.70t7.8
H-62.08dd8.2, 5.5
Note: This is a generalized representation. Actual chemical shifts and coupling constants will vary depending on the specific substituents and stereochemistry of the molecule.

Ultrafast Spectroscopic Techniques for Reaction Dynamics

The study of the formation and subsequent reactions of bicyclo[2.1.0]pent-2-ene often involves highly reactive intermediates and transition states that exist on extremely short timescales. Ultrafast spectroscopic techniques, such as femtosecond time-resolved X-ray scattering, are essential for observing these fleeting species and mapping the reaction dynamics in real time.

One of the key reactions involving this compound is its formation from the photochemical ring-closure of cyclopentadiene (B3395910) (CP). osti.govacs.orgnih.govresearchgate.net Time-resolved pump-probe X-ray scattering experiments have provided direct structural evidence for the formation of bicyclo[2.1.0]pentene (BP) following the optical excitation of cyclopentadiene. osti.govacs.orgnih.govresearchgate.net In these experiments, an optical laser pulse (the pump) initiates the reaction, and a subsequent X-ray pulse (the probe) scatters off the evolving molecules, providing a snapshot of their geometric structure at a specific time delay. researchgate.net

These studies have shown that upon excitation, cyclopentadiene rapidly converts to bicyclo[2.1.0]pentene. osti.govacs.orgnih.gov The bicyclic compound is formed in a vibrationally "hot" state and subsequently undergoes a thermal back-reaction to regenerate cyclopentadiene. osti.govacs.orgnih.govresearchgate.net The time constant for this thermal decay has been measured to be approximately 21 ± 3 picoseconds. osti.govacs.orgnih.govresearchgate.net

Computational simulations, such as ab initio multiple spawning (AIMS) and surface-hopping semiclassical trajectories, complement these experimental findings by providing a theoretical framework for understanding the reaction mechanism. nih.govresearchgate.net These calculations have mapped the potential energy surfaces and identified the conical intersections that govern the non-adiabatic transitions between electronic states during the photoreaction. osti.govacs.orgnih.govresearchgate.net Theoretical models have been successful in predicting the reaction timescales and the structures of the intermediates, which are then validated by the experimental ultrafast scattering data. researchgate.net

Reaction StepSpecies InvolvedTimescaleExperimental Technique
PhotoexcitationCyclopentadiene (CP)FemtosecondsPump-Probe Spectroscopy
Ring ClosureExcited CP* → Bicyclo[2.1.0]pentene (BP)< 300 fsTime-Resolved X-ray Scattering
Thermal Back-ReactionHot BP → Hot CP21 ± 3 psTime-Resolved X-ray Scattering
Minor ChannelExcited CP* → Ring-Opened StructuresSub-picosecondTime-Resolved X-ray Scattering

Spectrophotometric Monitoring of Isomerizations

Spectrophotometry, particularly UV-Vis spectroscopy, is a valuable technique for monitoring the kinetics of isomerization reactions involving this compound. This method is particularly well-suited for following reactions that involve a change in the chromophore of the molecule, leading to a corresponding change in the UV-Vis absorption spectrum.

The thermal unimolecular isomerization of this compound to cyclopentadiene is a classic example of a reaction studied by spectrophotometry. rsc.orgresearchgate.netresearchgate.net This gas-phase reaction can be monitored by observing the increase in the absorption of cyclopentadiene, which has a distinct UV absorption profile compared to the bicyclic reactant. By measuring the rate of change in absorbance at a specific wavelength, the rate constants for the isomerization can be determined over a range of temperatures. rsc.orgresearchgate.net

These kinetic data can then be used to construct an Arrhenius plot, from which the activation energy and the pre-exponential factor for the reaction can be calculated. rsc.orgresearchgate.net For the isomerization of this compound to cyclopentadiene, the rate constants fit the Arrhenius equation: log(k/s⁻¹) = 14.21 ± 0.20 – (26.88 ± 0.32)/θ, where θ = 2.303 RT kcal/mol. rsc.orgresearchgate.net The parameters obtained from such studies provide fundamental insights into the reaction mechanism and the energetics of the transition state, which can be compared with theoretical models. rsc.org

Temperature (°C)Pressure (torr)Rate Constant (k, s⁻¹)
26.0 - 108.4~0.2 - ~760Varies with temperature

Note: The rate constant is temperature-dependent, as described by the Arrhenius equation provided in the text. The table illustrates the range of conditions under which the isomerization has been studied.

Electron Spin Resonance (ESR) Spectroscopy for Radical Cations

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specific technique used to study species with unpaired electrons, such as free radicals and radical cations. bhu.ac.in This method is particularly useful for characterizing the radical cations of bicyclo[2.1.0]pentane and its derivatives, providing information about the distribution of the unpaired electron (spin density) within the molecular framework. researchgate.net

When bicyclo[2.1.0]pentane and its derivatives are subjected to γ-irradiation in a suitable matrix, such as a Freon at low temperatures, they can form persistent radical cations that can be studied by ESR spectroscopy. researchgate.net The resulting ESR spectrum exhibits hyperfine splitting patterns due to the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) in the molecule. bhu.ac.in The analysis of these hyperfine coupling constants provides a detailed map of the spin density distribution. researchgate.net

For the bicyclo[2.1.0]pentane radical cation, ESR studies have shown that it can isomerize even at very low temperatures (4 K) to the radical cation of cyclopentene (B43876). researchgate.net In substituted bicyclo[2.1.0]pentane radical cations, the hyperfine coupling constants of the β-hydrogens are sensitive to their dihedral angles with respect to the p-orbitals bearing the localized spin density. researchgate.net This information, combined with computational studies using methods like density functional theory (DFT), allows for a detailed understanding of the structure and electronic properties of these radical species. researchgate.net

Radical SpeciesMethod of GenerationKey ESR Observation
Bicyclo[2.1.0]pentane Radical Cationγ-irradiation in Freon matrixIsomerizes to cyclopentene radical cation at 4 K
Substituted Bicyclo[2.1.0]pentane Radical Cationsγ-irradiation in Freon matrixHyperfine coupling constants reveal spin density distribution and conformation
Bicyclo[1.1.0]butane Radical Cationγ-irradiation in Freon matrixPersistent and characterized by ESR and ENDOR spectroscopy

Chemistry of Substituted Bicyclo 2.1.0 Pent 2 Ene Systems

Synthesis and Reactivity of Alkyl-Substituted Derivatives

The synthesis of alkyl-substituted bicyclo[2.1.0]pent-2-ene derivatives has been achieved through several methodologies, often leveraging photochemical or thermal reactions. One common approach involves the photolysis of substituted cyclopentadienes. For instance, the irradiation of 1-methyl-, 2-methyl-, and 5-methylcyclopentadiene has been shown to produce the corresponding methyl-substituted bicyclo[2.1.0]pent-2-enes. Similarly, 5,5-dimethylcyclopentadiene can be photochemically converted to its bicyclic isomer.

Another powerful strategy for accessing functionalized and substituted housanes is through palladium-catalyzed intramolecular cyclopropanation, which can yield a variety of substituted bicyclo[2.1.0]pentanes with yields up to 89%. This method has been successfully applied to a range of substrates, demonstrating its versatility in creating these strained systems. Furthermore, 1,3-disubstituted bicyclo[2.1.0]pentane derivatives, including cis- and trans-housane-1-carboxylic acids, have been synthesized through the intramolecular cyclization of substituted cyclopentane (B165970) carboxylates.

The reactivity of alkyl-substituted bicyclo[2.1.0]pent-2-enes is dominated by their tendency to undergo thermal isomerization. The thermal behavior of these compounds often involves a cis-trans isomerization, as observed in the case of 2-methylbicyclo[2.1.0]pentane. The presence of alkyl groups can also influence the rate and pathway of the characteristic ring-opening to the corresponding cyclopentadiene (B3395910).

Alkyl-Substituted DerivativeSynthetic PrecursorSynthetic Method
Methyl-substituted bicyclo[2.1.0]pent-2-enes1-, 2-, or 5-MethylcyclopentadienePhotolysis
5,5-Dimethylthis compound5,5-DimethylcyclopentadienePhotolysis
Functionalized housanesHydrazone substratesPalladium-catalyzed intramolecular cyclopropanation
1,3-Disubstituted housane-1-carboxylic acidsTrisubstituted cyclopentane carboxylatesLiHMDS-mediated intramolecular cyclization
1,4-Diaryl-substituted bicyclo[2.1.0]pentanes1,4-Diaryl-7,7-dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene azoalkanesPhotochemical or thermal denitrogenation

Chemistry of Heteroatom-Containing this compound Analogues (e.g., Thia-Derivatives)

The replacement of a carbon atom within the this compound skeleton with a heteroatom introduces significant changes to the molecule's structure, stability, and reactivity. Thia-derivatives, in particular, have been identified and studied as transient intermediates.

Cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes, also known as "Dewar thiophenes," have been detected and, in some cases, isolated as intermediates in the phototransposition of cyanothiophenes. researchgate.netresearchgate.net For example, 2-cyano-3-methyl-5-thiathis compound has been fully characterized. researchgate.net These heteroatom-containing analogues exhibit a rich reactivity profile, including:

Aromatization: Both thermally and photochemically, they can revert to the more stable thiophene (B33073) aromatic system. researchgate.net

Rearrangement: A "sulfur walk" rearrangement can occur under both thermal and photochemical conditions. researchgate.net

Cycloaddition Reactions: They can participate as dienophiles in Diels-Alder reactions with dienes such as furan (B31954) and 2,5-diphenyl-3,4-benzofuran. researchgate.net

Beyond sulfur, other heteroatoms have been incorporated into this strained bicyclic framework. A triphospha-derivative of this compound has been synthesized via the UV irradiation of a 1,2,4-triphosphole. While not crystallographically characterized, NMR data supported its formulation. Main-group analogues containing antimony and phosphorus have also been reported, further expanding the diversity of these heteroatomic systems.

Heteroatom AnalogueKey Features and Reactivity
Cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enesIntermediates in cyanothiophen phototransposition; undergo thermal and photochemical aromatization, sulfur walk rearrangement, and Diels-Alder reactions. researchgate.net
Triphospha-bicyclo[2.1.0]pent-2-ene derivativeSynthesized by UV irradiation of a 1,2,4-triphosphole.
Antimony and phosphorus-containing analogueRepresents a main-group element variation of the this compound framework.

Functionalized Bicyclo[2.1.0]pentanes in Synthetic Chemistry

The high strain energy of the bicyclo[2.1.0]pentane skeleton makes it a valuable synthon in organic synthesis, acting as a "spring-loaded" reactant for the construction of more complex molecular architectures. Functionalized derivatives, in particular, have found applications as versatile building blocks.

A notable application is their use in cycloaddition reactions. For instance, bicyclo[2.1.0]pentanes can participate in [2π + 2σ] cycloaddition reactions with alkenes, catalyzed by a pyridine-assisted boronyl radical, to afford bicyclo[2.2.1]heptanes. This method provides an atom-economical route to a privileged scaffold found in many natural products and pharmaceuticals.

The synthesis of highly functionalized bicyclo[2.1.0]pentanes has been advanced through stereoselective methods, such as a two-step sequence involving a silver- or gold-catalyzed cyclopropenation of alkynes followed by an intermolecular [2+2] photocycloaddition with electron-deficient alkenes. This approach allows for good regio- and diastereocontrol, and by using asymmetric cyclopropenation, enantioenriched housanes can be prepared.

These highly substituted housanes are not only synthetic targets in their own right but also serve as unique structural motifs in medicinal chemistry. Their rigid, three-dimensional structures make them attractive as bioisosteres for more common groups like phenyl rings, potentially leading to improved metabolic stability and binding efficiency.

Synthetic ApplicationReactantsProductKey Features
[2π + 2σ] CycloadditionFunctionalized bicyclo[2.1.0]pentane and an alkeneBicyclo[2.2.1]heptanePyridine-assisted boronyl radical catalysis; atom-economical.
Stereoselective synthesis of highly functionalized housanesAlkynes and electron-deficient alkenesHighly substituted bicyclo[2.1.0]pentanesTwo-step sequence: [2+1] cyclopropenation followed by [2+2] photocycloaddition; good regio- and diastereocontrol.
Medicinal Chemistry--Bicyclo[2.1.0]pentane core used as a rigid scaffold and bioisostere.

Substituent Effects on Reactivity and Isomerization Pathways

Substituents can exert profound effects on the reactivity and isomerization pathways of this compound through both steric and electronic interactions. The primary thermal reaction of the parent compound is a disrotatory ring-opening to form cyclopentadiene, a process that is governed by orbital symmetry rules.

Computational studies, such as those using DFT and high-level ab initio methods, have been instrumental in elucidating the mechanistic details of these isomerizations. The thermal rearrangement of this compound to cyclopentadiene proceeds through a transition state with significant biradical character. The activation enthalpy for this process has been calculated to be in good agreement with experimental values.

The presence of substituents can alter the energy of the ground state, transition state, and any intermediates, thereby influencing the reaction rate and potentially opening up alternative reaction channels. For example, the thermal equilibration of substituted bicyclo[2.1.0]pentanes has been studied, revealing the influence of substituent positioning on the stability of the bicyclic system. While direct quantitative data on the effect of a wide range of substituents on the isomerization barrier of this compound is not extensively tabulated, qualitative observations and computational studies on related systems provide valuable insights. For instance, studies on substituted bicyclo[2.2.2]octane derivatives have shown that substituent effects can be transmitted through space, which is also relevant for the this compound system.

The regioselectivity of reactions involving substituted bicyclo[2.1.0]pent-2-enes is also a key consideration. In photocycloaddition reactions, for instance, the approach of the reactants is often governed by the minimization of steric interactions, and the stability of any diradical intermediates that are formed.

Substituent EffectObservation/Method of StudyImpact on Reactivity/Isomerization
General Substituent EffectsComputational Studies (DFT, ab initio)Alters the energy of the ground and transition states, influencing the activation energy of isomerization to cyclopentadiene.
Through-space InteractionsComputational studies on related bicyclic systemsElectronic effects of substituents can be transmitted through space, influencing the stability and reactivity of the molecule.
Steric EffectsAnalysis of photocycloaddition reactionsGoverns the regioselectivity of cycloaddition reactions by dictating the trajectory of reactant approach.
Biradical StabilizationMechanistic studiesSubstituents that can stabilize the biradical character of the transition state can lower the activation barrier for ring-opening.

Applications of Bicyclo 2.1.0 Pent 2 Ene in Chemical Synthesis

Role as an Intermediate in Organic Synthesis

Due to its inherent ring strain and reactivity, bicyclo[2.1.0]pent-2-ene is a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai The molecule's high reactivity, however, necessitates careful handling. orgsyn.org Its utility is not just as a stable, isolable precursor but also as a transient species in certain reaction pathways. For instance, cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes, which are "Dewar thiophene" analogues, have been identified as key intermediates in the phototransposition of cyanothiophenes. researchgate.net

The compound's antiaromatic character contributes to its high reactivity as a dienophile, readily undergoing reactions to form more complex structures. researchgate.net The unimolecular gas-phase isomerization of this compound to cyclopentadiene (B3395910) has been studied extensively, highlighting its role as a precursor to other cyclic systems through rearrangement. researchgate.net Furthermore, its derivatives can be accessed through various photochemical and thermal methods. The photochemical ring-closure of substituted cyclopentadienes is a common route to prepare derivatives of this compound. orgsyn.org The parent compound is also utilized as a building block for ring-opening reactions and cycloadditions to create novel molecules. lookchem.com The bicyclo[2.1.0]pent-2-yl radical, formed from the corresponding alkane, serves as a mechanistic probe in radical chemistry, demonstrating its utility in studying reaction intermediates. pnas.org

Precursors for Other Bridged Bicyclic Alkenes

This compound and its derivatives function as starting materials for the synthesis of other, often more complex, bridged bicyclic systems. ontosight.ai The inherent strain in the molecule provides a thermodynamic driving force for rearrangement to other cyclic structures. One of the notable transformations is the thermal "walk" rearrangement, a type of sigmatropic shift, which has been observed even at 0°C for certain substituted bicyclo[2.1.0]pent-2-enes. researchgate.net This process involves the migration of the cyclopropane (B1198618) bridge around the cyclopentene (B43876) ring, effectively creating new substituted bicyclopentene isomers. researchgate.netcore.ac.uk

While direct conversion to other distinct bridged bicyclic alkene skeletons is less commonly documented than its functionalization or ring-opening, its role as an intermediate implies its transformation into various downstream products that may include other bridged systems. ontosight.aiorgsyn.org For example, substituted thiophenes have been photochemically converted to 5-thia derivatives of bicyclopentene, demonstrating the formation of heteroatom-containing bridged structures from different precursors. orgsyn.org

Integration into Complex Molecular Architectures

The rigid and strained bicyclo[2.1.0]pentane skeleton, often referred to as a "housane," is an attractive scaffold for incorporation into larger, more complex molecules, including those with potential biological activity. acs.orgresearchgate.net Its use as a bioisostere for structures like phenyl rings is an area of active investigation, aimed at improving properties such as metabolic stability in drug candidates.

Recent synthetic efforts have focused on creating highly functionalized housane derivatives. An approach has been developed for the diastereoselective synthesis of cis- and trans-1,3-disubstituted bicyclo[2.1.0]pentane-1-carboxylic acids, which are considered bicyclic γ-amino acid (GABA) analogues. researchgate.net Another significant achievement is the synthesis of the N-unsubstituted Dewar pyrrole, 1,2,3,4-tetrakis(trifluoromethyl)-5-azathis compound. rsc.org This was achieved by reacting a thiathis compound derivative with hydrogen azide (B81097), followed by photochemical steps, showcasing the integration of the bicyclic core into a highly substituted, nitrogen-containing heterocyclic system. rsc.org The bicyclo[2.1.0]pentene framework has also been incorporated into organometallic structures, such as the 1,4,5-trigerma-5-mesityl-2-phenylthis compound, formed via a [2+2] cycloaddition. capes.gov.br

Table 1: Examples of Complex Architectures Incorporating the Bicyclo[2.1.0]pentane Core
Complex ArchitectureSynthetic ApproachSignificanceReference
Bicyclic GABA AnaloguesIntramolecular cyclization of substituted cyclopentane (B165970) carboxylatesPotential applications in medicinal chemistry as analogues of the neurotransmitter GABA. researchgate.net
N-unsubstituted Dewar PyrroleReaction of a thiathis compound with hydrogen azide followed by photochemistryCreation of a highly functionalized, nitrogen-containing heterocyclic analogue of the bicyclopentene system. rsc.org
Trigerma-bicyclo[2.1.0]pent-2-ene[2+2] cycloaddition of a cyclotrigermene with phenylacetylene (B144264)Incorporation of the bicyclic core into a heteroatom-rich organometallic framework. capes.gov.br
BioisosteresGold-catalyzed cyclopropanation of 2-pentene (B8815676) derivativesInvestigated as substitutes for phenyl rings in pharmaceutical design to enhance metabolic stability.

Development of Novel Synthetic Methodologies Utilizing this compound Reactivity

The unique reactivity of the this compound system has spurred the development of new synthetic methods. A significant recent advancement is the stereoselective synthesis of highly functionalized bicyclo[2.1.0]pentanes (housanes). acs.orgresearchgate.net This method involves a two-step sequence: a silver- or gold-catalyzed cyclopropenation of alkynes, followed by an intermolecular [2+2] photocycloaddition with an electron-deficient alkene. acs.orgresearchgate.net This photocycloaddition is regioselective and proceeds efficiently at low temperatures using a photocatalyst as a triplet-sensitizer under blue LED irradiation. acs.org

The propensity of this compound and its derivatives to undergo cycloaddition reactions is a cornerstone of these new methodologies.

[2+2] Photocycloadditions: The direct and photosensitized irradiation of cyclopropene (B1174273) derivatives in the presence of electron-deficient olefins like dimethyl fumarate (B1241708) or maleic anhydride (B1165640) leads to the formation of bicyclo[2.1.0]pentane adducts. cdnsciencepub.com

1,3-Dipolar Cycloadditions: The reaction of this compound with dipoles such as formonitrile oxide has been studied to understand the factors controlling diastereofacial selectivity in these additions. rsc.org

Diels-Alder Reactions: The antiaromatic character and high strain of the molecule make it a highly reactive dienophile. researchgate.net For example, it reacts with 1,3-cyclopentadiene at a rate 45,000 times faster than other bicyclic alkenes like bicyclo[4.2.0]oct-7-ene. researchgate.net

These reactions leverage the specific electronic properties and strain of the this compound core to build complex polycyclic systems in a controlled manner.

Table 2: Novel Synthetic Methodologies Based on this compound Reactivity
MethodologyKey FeaturesReactantsProduct TypeReference
Sequential [2+1] & [2+2] CycloadditionsStereoselective, photocatalytic, low temperature (-40 °C)Aryldiazoacetates, alkynes, electron-deficient alkenesHighly functionalized bicyclo[2.1.0]pentanes (housanes) acs.org, researchgate.net
[2+2] PhotocycloadditionDirect or photosensitized irradiationCyclopropenes, dimethyl fumarate, maleic anhydrideSubstituted bicyclo[2.1.0]pentanes cdnsciencepub.com
1,3-Dipolar CycloadditionStudy of diastereofacial selectivityThis compound, formonitrile oxideIsoxazoline-fused bicyclo[2.1.0]pentanes rsc.org
Diels-Alder ReactionExtremely high reactivity as a dienophileThis compound, 1,3-cyclopentadienePolycyclic adducts researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to synthesize and characterize Bicyclo[2.1.0]pent-2-ene?

  • Methodological Answer : Synthesis often involves cyclopropanation reactions or strain-release strategies. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy to confirm the bicyclic structure and substituent positions, with 1^1H and 13^{13}C NMR providing key structural insights. Isotopic labeling (e.g., deuterated acetic acid) combined with mass spectrometry can track reaction pathways and rearrangement products . For reproducibility, experimental protocols should specify reaction conditions (temperature, catalysts) and purification steps, as outlined in standardized organic chemistry methodologies .

Q. How do researchers address challenges in isolating this compound derivatives due to their thermal instability?

  • Methodological Answer : Low-temperature techniques (<0°C) and inert atmospheres are critical during synthesis and handling. Stabilization strategies include steric hindrance via bulky substituents or rapid derivatization into less strained products (e.g., Diels-Alder adducts). Analytical methods like cryogenic NMR or time-resolved spectroscopy can monitor decomposition pathways .

Q. What are the primary chemical reactions of this compound, and how are they experimentally validated?

  • Methodological Answer : Common reactions include acid-catalyzed ring-opening (e.g., with acetic acid-OdO-d) and cycloadditions. Experimental validation involves isotopic labeling (e.g., deuterium) to track bond cleavage and rearrangement products. For example, mass spectrometry and 6JHH^6J_{HH} coupling analysis in cyclopentadiene adducts confirm reaction mechanisms .

Advanced Research Questions

Q. What mechanistic insights explain the isomerization of this compound to cyclopentadiene?

  • Methodological Answer : Computational studies (DFT, ab initio methods) suggest a biradical intermediate formed via cleavage of the internal cyclopropane bond. Experimental validation includes kinetic isotope effects and stereochemical analysis of products. Contradictions in proposed mechanisms (e.g., hydride shifts vs. radical pathways) are resolved by comparing isotopic exchange rates in ketones and alcohols derived from labeled precursors .

Q. How do researchers reconcile contradictory data on deuterium loss during α-position exchange in this compound derivatives?

  • Methodological Answer : Discrepancies arise from competing exchange pathways (e.g., acid/base conditions) and solvent effects. Controlled experiments using sodium methoxide in methanol-d1d_1 vs. aqueous acid can isolate exchange mechanisms. Mass spectral isotopic distributions and 2^2H NMR are used to quantify label retention, with rigorous statistical analysis to distinguish experimental noise from mechanistic trends .

Q. What computational strategies are employed to predict the electronic destabilization of this compound?

  • Methodological Answer : Photoelectron spectroscopy data combined with Hückel molecular orbital theory reveal destabilization due to antiaromatic character in the bicyclic system. Density functional theory (DFT) simulations of ionization potentials and bond angles provide quantitative agreement with experimental spectra. Researchers must validate computational models against isotopic substitution data to avoid overfitting .

Q. How can researchers design experiments to resolve ambiguities in regioselectivity during halogen addition to this compound?

  • Methodological Answer : Competing pathways (direct vs. rearranged addition) are probed using stereospecific halogen sources (e.g., Br2Br_2 vs. NN-bromosuccinimide) and monitoring intermediates via low-temperature X-ray crystallography. Contradictory product ratios are analyzed using kinetic control experiments and transition-state modeling (e.g., QM/MM methods) .

Guidance for Experimental Design & Data Analysis

  • Hypothesis Testing : Frame questions using the PICO framework (Population: reaction system; Intervention: catalytic/thermal conditions; Comparison: control experiments; Outcome: product yield/structure) to ensure testability .
  • Literature Review : Prioritize primary sources (e.g., Journal of the American Chemical Society) over reviews to avoid bias. Cross-reference isotopic labeling protocols and computational parameters for reproducibility .
  • Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether discrepancies stem from methodological flaws (e.g., impure reactants) or novel mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.